N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Anticancer Properties
Indole derivatives, including the compound , have gained prominence due to their potential as anticancer agents. Researchers have investigated their effects on cancer cells, aiming to develop novel therapies. The specific mechanisms of action may involve cell cycle regulation, apoptosis induction, and inhibition of tumor growth pathways .
Antimicrobial Activity
Indoles exhibit promising antimicrobial properties against bacteria, fungi, and other pathogens. The compound’s structural features contribute to its ability to disrupt microbial membranes, inhibit enzymes, and interfere with essential cellular processes. Investigating its efficacy against specific pathogens could lead to new antimicrobial agents .
Neuroprotective Effects
Indole derivatives have been explored for their neuroprotective potential. Researchers investigate their ability to mitigate oxidative stress, modulate neurotransmitter systems, and enhance neuronal survival. Understanding their impact on neurodegenerative diseases could pave the way for therapeutic interventions .
Anti-inflammatory Activity
The compound’s structure suggests possible anti-inflammatory effects. Indoles can interfere with inflammatory pathways, such as NF-κB signaling, cytokine production, and leukocyte migration. Evaluating its anti-inflammatory properties may contribute to drug development for inflammatory disorders .
Synthetic Methodology
Indoles serve as valuable building blocks in organic synthesis. Researchers explore novel methods to construct indole derivatives efficiently. Investigating the compound’s reactivity and its role in synthetic routes could enhance the toolbox for organic chemists .
Drug Design and Optimization
The compound’s unique scaffold provides opportunities for drug design. Medicinal chemists can modify its functional groups to enhance bioavailability, selectivity, and pharmacokinetics. Rational design based on its structure may lead to potent therapeutic agents .
Heterocyclic Chemistry
Indoles are essential heterocyclic systems. Researchers study their reactivity, aromaticity, and diverse transformations. The compound contributes to our understanding of heterocyclic chemistry and its applications in drug discovery and material science .
Biological Probes and Imaging Agents
Indole derivatives often serve as biological probes or imaging agents. Their fluorescence properties make them useful for visualizing cellular processes, protein interactions, and enzyme activities. Investigating their behavior in biological systems can advance diagnostics and research .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICHLXBIPSDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide |
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